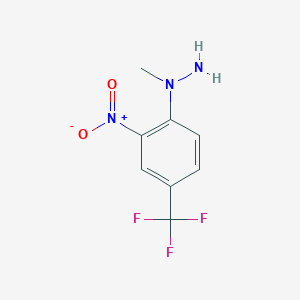

1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N3O2/c1-13(12)6-3-2-5(8(9,10)11)4-7(6)14(15)16/h2-4H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBAZCATUSUQOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379553 | |

| Record name | 1-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120940-43-4 | |

| Record name | 1-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 120940-43-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine

CAS Number: 120940-43-4

This technical guide provides a comprehensive overview of 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine, a substituted hydrazine derivative of interest in medicinal chemistry and synthetic organic chemistry. The information is intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound, also known as N-Methyl-N-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine, is a compound with the molecular formula C₈H₈F₃N₃O₂.[1][2] Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 120940-43-4 | [1][2] |

| Molecular Formula | C₈H₈F₃N₃O₂ | [1][2] |

| Molecular Weight | 235.16 g/mol | [1] |

| Synonyms | N-Methyl-N-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine | [1] |

| Melting Point | 68-70°C | |

| InChI Key | GBBAZCATUSUQOJ-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process involving the formation of a parent hydrazine followed by N-methylation.[1] The compound is noted to be for research use only, not for human or veterinary use.[1]

Experimental Protocol: Two-Step Synthesis

This protocol describes a common laboratory-scale synthesis.

Step 1: Synthesis of the Parent Hydrazine, (2-nitro-4-(trifluoromethyl)phenyl)hydrazine

-

Diazotization:

-

Reduction:

Step 2: N-Methylation

-

Alkylation:

-

Base and Reaction Conditions:

-

Purification:

-

The final product, this compound, can be purified using column chromatography on silica gel with a hexane/ethyl acetate (4:1) eluent, achieving yields in the range of 70–85%.[1]

-

Biological Activity and Potential Applications

While extensive published research on the specific biological activities of this compound is limited, the compound has garnered attention for its potential applications in pharmaceuticals, particularly in the development of treatments for cancer and infectious diseases.[1] Its structural features, including the nitro and trifluoromethyl groups, are known to influence pharmacokinetic and pharmacodynamic properties.[1]

Anticancer and Antimicrobial Potential:

-

General Activity: Hydrazone derivatives, a class of compounds to which this molecule is related, have shown a wide range of biological activities, including anticonvulsant, antidepressant, anti-inflammatory, antimicrobial, and antitumoral effects.[3]

-

Cytotoxicity: Preliminary cytotoxicity assays on derivatives of this compound suggest selective toxicity towards cancer cells over normal cells, a highly desirable trait for anticancer drug candidates.[4] One source provides the following illustrative data for a derivative:

| Cell Line | IC₅₀ (µM) | Selectivity Index |

| Cancer Cell Line A | 15 | 5 |

| Normal Cell Line B | 75 | - |

| (Note: This data is presented as illustrative by the source and may not represent results from a peer-reviewed study for this specific compound.)[4] |

-

Antimicrobial Research: Phenylhydrazone derivatives have been synthesized and evaluated for their potential as antimicrobial agents against various bacterial and fungal strains.[5] The presence of nitro and trifluoromethyl groups can enhance the biological activity of such compounds.[1]

Potential Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated in the available literature. However, its biological activity can be attributed to the interplay of its functional groups.[1]

-

Nitro Group: The nitroaromatic moiety can participate in redox reactions within cells. It can be enzymatically reduced to form nitro radical anions and other reactive oxygen species (ROS), which can induce cellular damage and apoptosis. This is a known mechanism for several anticancer and antimicrobial drugs.

-

Trifluoromethyl Group (-CF₃): This group is a common feature in modern pharmaceuticals. It significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[1] It also improves metabolic stability by blocking sites susceptible to oxidative metabolism, potentially leading to a longer biological half-life.

-

Hydrazine Moiety: The hydrazine functional group can interact with various biological targets and serves as a versatile scaffold for synthesizing a diverse range of pharmacologically active compounds.[2]

References

- 1. 3-(Trifluoromethyl)phenylhydrazine Hydrochloride | 3107-33-3 | Benchchem [benchchem.com]

- 2. Buy 4-(Trifluoromethyl)phenylhydrazine Hydrochloride | 2923-56-0 [smolecule.com]

- 3. Nanomolar activity of 4-hydrazinylphenyl benzenesulfonate against breast cancer Michigan Cancer Foundation-7 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 120940-43-4 | Benchchem [benchchem.com]

- 5. mdpi.com [mdpi.com]

In-Depth Technical Guide: Physicochemical Properties of 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular weight and key physicochemical properties of the compound 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine, a molecule of interest in various research and development domains.

Molecular Identity and Weight

This compound is a complex organic molecule with the chemical formula C₈H₈F₃N₃O₂.[1] Its molecular structure is characterized by a phenyl ring substituted with a nitro group, a trifluoromethyl group, and a methylhydrazine moiety.

The precise molecular weight of a compound is a fundamental parameter for a wide range of experimental procedures in chemistry and pharmacology, including reaction stoichiometry, solution preparation, and analytical characterization. The molecular weight of this compound has been determined to be 235.16 g/mol .[1][2]

Summary of Physicochemical Data

For ease of reference and comparison, the key quantitative data for this compound are summarized in the table below.

| Parameter | Value | Reference |

| Molecular Formula | C₈H₈F₃N₃O₂ | [1][2] |

| Molecular Weight | 235.16 g/mol | [1][2] |

| CAS Number | 120940-43-4 | [1][2] |

Experimental Protocols

The determination of the molecular weight of a compound like this compound is typically not a direct experimental measurement in modern laboratories. Instead, it is calculated based on its molecular formula, which is determined through various analytical techniques.

1. Determination of Molecular Formula:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary technique used to determine the accurate mass of a molecule. By measuring the mass-to-charge ratio (m/z) of the molecular ion, the elemental composition can be deduced with high precision, leading to the confirmation of the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms within the molecule. The integration of proton signals and the number of distinct carbon signals help to confirm the number of each type of atom, thus validating the molecular formula.

-

Elemental Analysis: This classical method involves the combustion of a known amount of the compound and measuring the amounts of carbon dioxide, water, and nitrogen gas produced. This provides the percentage composition of carbon, hydrogen, and nitrogen, from which the empirical formula can be derived. In conjunction with mass spectrometry data, the molecular formula can be definitively established.

2. Calculation of Molecular Weight:

Once the molecular formula (C₈H₈F₃N₃O₂) is confirmed, the molecular weight is calculated by summing the atomic weights of all the constituent atoms. The standard atomic weights used are:

-

Carbon (C): ~12.011 amu

-

Hydrogen (H): ~1.008 amu

-

Fluorine (F): ~18.998 amu

-

Nitrogen (N): ~14.007 amu

-

Oxygen (O): ~15.999 amu

Calculation: (8 × 12.011) + (8 × 1.008) + (3 × 18.998) + (3 × 14.007) + (2 × 15.999) = 235.16 g/mol

Logical Relationship Diagram

The following diagram illustrates the logical workflow from the chemical name to the determination of its molecular weight.

Caption: Workflow for determining the molecular weight.

References

"1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine" chemical properties

An In-depth Technical Guide on 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry.

Chemical and Physical Properties

This compound, also known as N-Methyl-N-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine, is a substituted hydrazine derivative.[1] Its structure is characterized by a phenyl ring substituted with a nitro group (-NO₂) and a trifluoromethyl (-CF₃) group, with a methylhydrazine moiety attached.[1] These electron-withdrawing substituents enhance its stability and reactivity, making it a significant intermediate in organic synthesis.[1] The compound is typically an orange crystalline solid.[2]

| Property | Value | Reference |

| CAS Number | 120940-43-4 | [1][3] |

| Molecular Formula | C₈H₈F₃N₃O₂ | [1][3] |

| Molecular Weight | 235.16 g/mol | [1][3] |

| Appearance | Orange, Solid Crystalline | [2] |

| Melting Point | 64 - 67 °C | [1][2] |

| Boiling Point | 68 - 70 °C | [1] |

| Density | 1.47 g/cm³ | [1] |

| Flash Point | 135.6 °C | [1] |

| IUPAC Name | 1-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine | [1] |

| InChI Key | GBBAZCATUSUQOJ-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CN(C1=C(C=C(C=C1)C(F)(F)F)--INVALID-LINK--[O-])N | [1] |

Synthesis and Experimental Protocols

The primary synthesis route for this compound is through the alkylation of its corresponding phenylhydrazine precursor.[1]

General Experimental Protocol: Methylation of (2-nitro-4-(trifluoromethyl)phenyl)hydrazine

-

Dissolution: The precursor, (2-nitro-4-(trifluoromethyl)phenyl)hydrazine, is dissolved in a polar aprotic solvent such as Tetrahydrofuran (THF).

-

Addition of Base: A base, typically potassium carbonate (K₂CO₃), is added to the solution. The role of the base is to act as a scavenger for the acid byproduct generated during the reaction.[1]

-

Addition of Methylating Agent: A methylating agent, such as methyl iodide (CH₃I), is added to the mixture. The lone pair of electrons on the hydrazine nitrogen attacks the electrophilic methyl group.[1]

-

Reaction Conditions: The reaction is stirred at a controlled temperature. The polar aprotic solvent helps to stabilize the transition state, facilitating the nucleophilic attack.[1]

-

Work-up and Purification: Upon completion, the reaction mixture is worked up to remove salts and the solvent. The crude product is then purified, typically by recrystallization or column chromatography, to yield the final compound.

Chemical Reactions

This compound can undergo several types of chemical reactions, primarily involving its functional groups: the nitro group, the hydrazine moiety, and the methyl group.[1]

-

Reduction: The nitro group is susceptible to reduction, typically converting it to an amino group (-NH₂). This transformation can be achieved using various reducing agents, such as hydrazine hydrate, and is a common step in synthesizing more complex molecules.[1]

-

Substitution: The hydrazine group can act as a nucleophile and participate in substitution reactions, allowing for the introduction of different chemical moieties.[1]

-

Oxidation: Under specific conditions, the methyl group attached to the hydrazine can be oxidized to form corresponding oxides.[1]

-

Hydrazone Formation: Like other hydrazine derivatives, it can react with aldehydes and ketones to form hydrazones. This reaction is fundamental in medicinal chemistry for creating compounds with diverse biological activities.[4]

References

Technical Guide: Synthesis of 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a viable synthetic pathway for 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine, a substituted hydrazine derivative with potential applications in pharmaceutical research. The synthesis is presented as a two-step process, commencing with the formation of a hydrazine intermediate followed by N-methylation. This document provides detailed experimental protocols, quantitative data tables, and a visual representation of the synthesis pathway.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a two-step sequence:

-

Step 1: Synthesis of (2-nitro-4-(trifluoromethyl)phenyl)hydrazine. This intermediate is prepared from 2-nitro-4-(trifluoromethyl)aniline via a diazotization reaction, followed by in-situ reduction of the resulting diazonium salt.

-

Step 2: N-Methylation. The synthesized (2-nitro-4-(trifluoromethyl)phenyl)hydrazine is then methylated to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of (2-nitro-4-(trifluoromethyl)phenyl)hydrazine

This procedure involves the diazotization of 2-nitro-4-(trifluoromethyl)aniline and subsequent reduction with stannous chloride.

Materials and Reagents:

| Reagent | Purity | Supplier |

| 2-nitro-4-(trifluoromethyl)aniline | ≥98% | Commercially available |

| Concentrated Hydrochloric Acid (HCl) | 37% | Standard lab grade |

| Sodium Nitrite (NaNO₂) | ≥99% | Standard lab grade |

| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | ≥98% | Standard lab grade |

| Ethanol (EtOH) | 95% | Standard lab grade |

| Sodium Bicarbonate (NaHCO₃) | ≥99% | Standard lab grade |

| Dichloromethane (DCM) | ≥99.8% | Standard lab grade |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ≥99% | Standard lab grade |

Experimental Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2-nitro-4-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

-

-

Reduction:

-

In a separate flask, prepare a solution of stannous chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid.

-

Cool the stannous chloride solution to 0-5 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the stannous chloride solution with vigorous stirring, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

-

Work-up and Isolation:

-

Carefully neutralize the acidic reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the product from the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (2-nitro-4-(trifluoromethyl)phenyl)hydrazine.

-

The crude product can be purified by column chromatography on silica gel.

-

Step 2: N-Methylation to yield this compound

This procedure outlines the methylation of the hydrazine intermediate using methyl iodide.

Materials and Reagents:

| Reagent | Purity | Supplier |

| (2-nitro-4-(trifluoromethyl)phenyl)hydrazine | - | From Step 1 |

| Methyl Iodide (CH₃I) | ≥99% | Standard lab grade |

| Potassium Carbonate (K₂CO₃) | ≥99% | Standard lab grade |

| Tetrahydrofuran (THF) | ≥99.9% | Standard lab grade |

| Ethyl Acetate | ≥99.5% | Standard lab grade |

| Hexane | ≥98.5% | Standard lab grade |

Experimental Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (2-nitro-4-(trifluoromethyl)phenyl)hydrazine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add potassium carbonate (2.0-3.0 eq) to the solution.

-

-

Methylation:

-

Add methyl iodide (1.2-1.5 eq) to the suspension.

-

Heat the reaction mixture to reflux (approximately 60-70 °C) and maintain for 6-12 hours, or until the starting material is consumed as indicated by TLC analysis.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate (e.g., a 4:1 ratio) to afford pure this compound. The final product is a crystalline solid with a melting point of 64–67°C[1].

-

Quantitative Data Summary

The following tables summarize the typical reaction conditions and expected outcomes based on analogous procedures.

Table 1: Reaction Parameters for the Synthesis of (2-nitro-4-(trifluoromethyl)phenyl)hydrazine

| Parameter | Value |

| Diazotization | |

| Temperature | 0-5 °C |

| Reaction Time | 30 minutes |

| Reduction | |

| Temperature | 0-10 °C initially, then room temp. |

| Reaction Time | Several hours |

| Overall Yield | Variable |

Table 2: Reaction Parameters for the N-Methylation Step

| Parameter | Value |

| Methylating Agent | Methyl Iodide |

| Base | Potassium Carbonate |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 60-80 °C (Reflux) |

| Reaction Time | 6-12 hours |

| Yield | 70-85% (reported for analogous reactions) |

Synthesis Pathway Visualization

The following diagram illustrates the two-step synthesis of this compound.

Caption: Synthesis pathway for this compound.

References

Unraveling the Enigmatic Mechanism of Action of 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine is a synthetic compound of interest within the realms of pharmaceutical and agrochemical research. Its unique chemical architecture, characterized by the presence of a nitro group, a trifluoromethyl moiety, and a methylhydrazine substituent on a phenyl ring, suggests a potential for diverse biological activities. This document aims to provide a comprehensive technical guide on the current understanding of its mechanism of action. However, it is critical to preface this guide with the acknowledgement that, despite its availability as a research chemical, detailed, publicly accessible data on its specific molecular targets, signaling pathway interactions, and quantitative biological activity remains exceptionally limited. The information presented herein is largely inferred from the known roles of its constituent functional groups and general principles of medicinal chemistry.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is paramount to postulating its biological interactions.

| Property | Value | Reference |

| CAS Number | 120940-43-4 | [1] |

| Molecular Formula | C₈H₈F₃N₃O₂ | [1] |

| Molecular Weight | 235.16 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 68-70 °C | |

| Solubility | Soluble in organic solvents such as DMSO and DMF. |

Postulated Mechanism of Action: A Hypothesis-Driven Approach

In the absence of direct experimental evidence, the mechanism of action of this compound can be hypothesized based on the well-documented activities of its key functional groups.

The Role of the Nitroaromatic Group

The 2-nitro-4-(trifluoromethyl)phenyl moiety is a critical pharmacophore. The strong electron-withdrawing nature of both the nitro and trifluoromethyl groups significantly influences the electron density of the aromatic ring.

-

Potential for Bioreduction: Aromatic nitro groups are susceptible to enzymatic reduction in biological systems, particularly under hypoxic conditions often found in solid tumors and certain microbial environments. This reduction can lead to the formation of highly reactive nitroso, hydroxylamino, and amino derivatives. These reactive intermediates can covalently modify and inactivate essential biomolecules, including proteins and nucleic acids, leading to cytotoxicity.

The Contribution of the Trifluoromethyl Group

The trifluoromethyl group is a common substituent in modern pharmaceuticals and agrochemicals, valued for its ability to modulate several key properties:

-

Metabolic Stability: The C-F bond is exceptionally strong, rendering the trifluoromethyl group resistant to metabolic degradation, thereby potentially increasing the compound's biological half-life.

-

Lipophilicity: The trifluoromethyl group enhances the lipophilicity of the molecule, which can improve its ability to cross cellular membranes and access intracellular targets.

-

Binding Interactions: The trifluoromethyl group can participate in non-covalent interactions with biological targets, such as dipole-dipole and hydrophobic interactions, which can contribute to binding affinity and selectivity.

The Reactivity of the Methylhydrazine Moiety

The 1-methyl-1-phenylhydrazine substructure is another key feature. Hydrazine derivatives are known to be reactive and can undergo various transformations in a biological context.

-

Potential for Oxidation and Radical Formation: Hydrazines can be oxidized to form reactive diazenes and diazonium ions. These species can act as alkylating agents or generate free radicals, which can induce cellular damage through oxidative stress.

-

Chelation of Metal Ions: The hydrazine moiety may act as a chelator for essential metal ions, such as iron, copper, or zinc, which are crucial for the function of many enzymes. Disruption of metalloenzyme function could be a potential mechanism of action.

Hypothetical Signaling Pathway and Workflow Diagrams

Given the lack of specific data, the following diagrams are presented as hypothetical models to illustrate potential mechanisms and experimental approaches.

References

An In-depth Technical Guide on the Solubility of 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility of the chemical compound 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine. Due to its potential applications in pharmaceutical development and as an intermediate in organic synthesis, understanding its solubility is crucial for its handling, formulation, and reaction optimization.[1] This document collates qualitative solubility data, proposes a standardized experimental protocol for quantitative solubility determination, and illustrates a relevant synthetic workflow.

Physicochemical Properties

Before delving into solubility, a summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 120940-43-4 | [1][2][3] |

| Molecular Formula | C₈H₈F₃N₃O₂ | [1][3] |

| Molecular Weight | 235.16 g/mol | [1][3] |

| Melting Point | 64°C to 70°C | [1][4][5] |

| Boiling Point | 68°C to 70°C | [1][4] |

| Density | ~1.47 g/cm³ | [1][4] |

| Appearance | Crystalline solid, Orange solid | [1][4] |

Solubility Data

Currently, specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in various organic solvents is not extensively reported in publicly available literature. However, qualitative information can be inferred from synthesis and purification procedures mentioned in chemical datasheets and research articles.

The table below summarizes the observed or implied solubility in several organic solvents.

| Solvent | Solubility | Context/Rationale |

| Acetonitrile | Mentioned to improve solubility | Described as a suitable polar aprotic solvent for reactions involving this compound.[1] |

| Acetic Acid | Soluble | Used as a solvent in the synthesis of the compound.[1] |

| Ethanol-Water Mixtures | Soluble | Utilized as a solvent system for reactions involving this compound.[1] |

| Dichloromethane (DCM) | Soluble | Employed for extraction during the workup phase of its synthesis, indicating good solubility.[1] |

| Methanol | Likely Soluble | Often used for compounds with similar polarity. |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | A common solvent for a wide range of organic compounds. |

It is important to note that the terms "soluble" and "sparingly soluble" are qualitative. For precise applications, quantitative determination of solubility is recommended.

Experimental Protocol for Solubility Determination

To obtain precise and reproducible solubility data, a standardized experimental protocol is essential. The following section outlines a detailed methodology for determining the solubility of this compound in an organic solvent of interest.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., Acetonitrile, HPLC grade)

-

Vials with screw caps

-

Analytical balance

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess is to ensure that a saturated solution is formed.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the withdrawn supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Quantification using HPLC:

-

Prepare a series of standard solutions of known concentrations of this compound in the same organic solvent.

-

Inject the standard solutions into the HPLC system to generate a calibration curve (Peak Area vs. Concentration). A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is often suitable.[1]

-

Inject the filtered sample of the saturated solution into the HPLC system.

-

Determine the concentration of the compound in the saturated solution by interpolating its peak area on the calibration curve.

-

-

Data Analysis and Reporting:

-

The solubility is the concentration determined from the HPLC analysis.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Repeat the experiment at least in triplicate to ensure reproducibility and report the average solubility with the standard deviation.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound, a process from which solubility information is often inferred.

Caption: Workflow for the synthesis and purification of the target compound.

This guide provides a foundational understanding of the solubility characteristics of this compound based on available data. For any application requiring precise solubility values, the experimental protocol outlined herein should be followed. Further research into the quantitative solubility of this compound in a broader range of organic solvents would be a valuable contribution to the scientific community.

References

- 1. This compound | 120940-43-4 | Benchchem [benchchem.com]

- 2. 120940-43-4|this compound|BLD Pharm [bldpharm.com]

- 3. scbt.com [scbt.com]

- 4. 1-METHYL-1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE price,buy 1-METHYL-1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE - chemicalbook [chemicalbook.com]

- 5. N-METHYL-N-(2-NITRO-4-TRIFLUOROMETHYL)PHENYL]HYDRAZINE | 120940-43-4 | INDOFINE Chemical Company [indofinechemical.com]

Spectral Analysis of 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine is a substituted hydrazine derivative with the molecular formula C₈H₈F₃N₃O₂ and a molecular weight of 235.16 g/mol .[1] Its structure incorporates a phenyl ring substituted with a nitro group at the 2-position and a trifluoromethyl group at the 4-position, with a methylhydrazine moiety attached at the 1-position. This compound holds potential significance in medicinal chemistry and drug development due to the pharmacological activities associated with hydrazine and nitro-aromatic scaffolds.

This technical guide provides a detailed overview of the expected spectral characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As of the compilation of this document, publicly available experimental spectral data for this specific compound is limited. Therefore, the data presented herein is predictive, based on the analysis of structurally analogous compounds. This guide also outlines the standard experimental protocols for acquiring such spectral data.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the known spectral properties of related compounds, including nitro-trifluoromethyl-phenyl derivatives and methyl-phenylhydrazines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.2 - 8.5 | d | 1H | Ar-H (H-3) |

| ~ 7.8 - 8.0 | dd | 1H | Ar-H (H-5) |

| ~ 7.5 - 7.7 | d | 1H | Ar-H (H-6) |

| ~ 4.5 - 5.5 | br s | 2H | -NH₂ |

| ~ 3.0 - 3.3 | s | 3H | -CH₃ |

Predicted solvent: CDCl₃ or DMSO-d₆. The chemical shifts of the aromatic protons are influenced by the strong electron-withdrawing effects of the nitro and trifluoromethyl groups. The -NH₂ proton signal is expected to be broad and its chemical shift can be concentration and solvent dependent.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 - 150 | Ar-C (C-2, C-NO₂) |

| ~ 135 - 140 | Ar-C (C-1, C-N) |

| ~ 125 - 130 (q) | Ar-C (C-4, C-CF₃) |

| ~ 120 - 125 (q) | -CF₃ |

| ~ 120 - 125 | Ar-C (C-6) |

| ~ 115 - 120 | Ar-C (C-5) |

| ~ 110 - 115 | Ar-C (C-3) |

| ~ 30 - 35 | -CH₃ |

The quartet multiplicity for the carbon attached to the CF₃ group and the CF₃ carbon itself is due to C-F coupling.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium, Broad | N-H stretching (asymmetric and symmetric) |

| 2900 - 3000 | Weak | C-H stretching (methyl) |

| 1600 - 1620 | Medium | C=C stretching (aromatic) |

| 1520 - 1550 | Strong | N-O stretching (asymmetric, nitro group) |

| 1340 - 1360 | Strong | N-O stretching (symmetric, nitro group) |

| 1300 - 1330 | Strong | C-F stretching (trifluoromethyl group) |

| 1100 - 1150 | Strong | C-F stretching (trifluoromethyl group) |

| 800 - 850 | Strong | C-H bending (out-of-plane, aromatic) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 235 | [M]⁺, Molecular ion |

| 220 | [M - CH₃]⁺ |

| 189 | [M - NO₂]⁺ |

| 174 | [M - NO₂ - CH₃]⁺ |

| 166 | [M - CF₃]⁺ |

The fragmentation pattern is predicted based on the stability of the resulting fragments. The presence of the trifluoromethyl and nitro groups will significantly influence the fragmentation pathways.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Synthesis

A plausible synthesis route involves the nucleophilic aromatic substitution of 1-chloro-2-nitro-4-(trifluoromethyl)benzene with methylhydrazine.

Materials:

-

1-chloro-2-nitro-4-(trifluoromethyl)benzene

-

Methylhydrazine

-

Anhydrous potassium carbonate

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 1-chloro-2-nitro-4-(trifluoromethyl)benzene in anhydrous DMF, add anhydrous potassium carbonate and methylhydrazine.

-

Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

NMR Spectroscopy

Instrumentation:

-

A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm and a longer relaxation delay (e.g., 2-5 seconds).

Infrared (IR) Spectroscopy

Instrumentation:

-

A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

-

Solid sample (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin pellet.

-

Solid sample (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation:

-

A mass spectrometer, for example, one equipped with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).

Data Acquisition:

-

Introduce the sample into the ion source (e.g., via direct infusion or after separation by gas chromatography).

-

Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 50-500).

Workflow and Data Analysis

The following diagram illustrates the logical workflow from sample synthesis to spectral data analysis.

References

An In-depth Technical Guide to the Medicinal Chemistry Applications of 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine is a synthetic compound of significant interest in medicinal chemistry. Its unique molecular architecture, featuring a nitro group, a trifluoromethyl moiety, and a methylhydrazine substituent on a phenyl ring, suggests a strong potential for diverse biological activities. This technical guide provides a comprehensive overview of the core aspects of this compound, including its synthesis, potential therapeutic applications, and the experimental protocols for its evaluation. While specific biological data for this exact molecule is limited in publicly available literature, this document extrapolates from closely related analogues to provide a robust framework for future research and development.

Introduction

Substituted phenylhydrazines are a well-established class of compounds in drug discovery, known to exhibit a wide range of pharmacological effects, including anticancer and antimicrobial properties.[1] The subject of this guide, this compound, incorporates several key pharmacophores that are known to enhance therapeutic potential. The trifluoromethyl group can improve metabolic stability and cell permeability, while the nitroaromatic system can be bioreductively activated under hypoxic conditions, a characteristic of solid tumors.[1][2] The N-methylation of the hydrazine moiety can further influence its conformational properties and biological activity.[3]

This guide will delve into the synthetic pathways, potential mechanisms of action, and detailed experimental protocols to facilitate the exploration of this promising compound in medicinal chemistry.

Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step process, beginning with the commercially available 2-nitro-4-(trifluoromethyl)aniline. The general synthetic approach involves the formation of the parent hydrazine followed by N-methylation.[1]

Experimental Protocol: Synthesis

Step 1: Synthesis of (2-nitro-4-(trifluoromethyl)phenyl)hydrazine

-

Diazotization: 2-nitro-4-(trifluoromethyl)aniline is dissolved in a suitable acidic medium, such as a mixture of hydrochloric acid and water, and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.[1]

-

Reduction: The freshly prepared diazonium salt solution is then slowly added to a solution of a reducing agent, such as stannous chloride in ethanol, at a controlled temperature to reduce the diazonium group to a hydrazine.[1] The resulting (2-nitro-4-(trifluoromethyl)phenyl)hydrazine can be isolated by filtration or extraction and purified by recrystallization.

Step 2: N-Methylation

-

The synthesized (2-nitro-4-(trifluoromethyl)phenyl)hydrazine is dissolved in an appropriate aprotic solvent, such as tetrahydrofuran (THF).

-

A suitable base, for instance, potassium carbonate, is added to the solution.

-

A methylating agent, such as methyl iodide, is then added, and the reaction mixture is heated to facilitate the N-methylation.[1]

-

Upon completion, the reaction is worked up by removing the solvent, and the crude product is purified using column chromatography to yield this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 120940-43-4 | [1] |

| Molecular Formula | C₈H₈F₃N₃O₂ | [1] |

| Molecular Weight | 235.16 g/mol | [4] |

| Appearance | Pale yellow crystalline solid (predicted) | [5] |

| Predicted LogP | ~2.5 | [1] |

Potential Applications in Medicinal Chemistry

Based on the structural motifs present in this compound, two primary areas of therapeutic application are proposed: oncology and infectious diseases.

Anticancer Activity

The presence of the 2-nitro and 4-trifluoromethyl groups on the phenyl ring suggests that this compound could act as a hypoxia-activated prodrug.[2] Solid tumors often contain regions of low oxygen (hypoxia), where specific reductase enzymes are upregulated. These enzymes can selectively reduce the nitro group of the compound to generate reactive cytotoxic species that can damage DNA and other cellular macromolecules, leading to cancer cell death.[2]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.

-

Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium. The cells are then treated with various concentrations of the compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured using a microplate reader at a specific wavelength.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity

Nitroaromatic compounds and hydrazine derivatives have a long history as antimicrobial agents.[2] The proposed mechanism of action often involves the reduction of the nitro group to form reactive intermediates that can induce oxidative stress and damage microbial DNA and proteins.[2] The trifluoromethyl group can enhance the lipophilicity of the compound, potentially improving its penetration through microbial cell walls.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Microorganism Culture: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains are cultured in appropriate broth media.

-

Compound Preparation: The test compound is dissolved in a suitable solvent and serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the microorganism.

-

Incubation: The plates are incubated under appropriate conditions (temperature and time) to allow for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Structure-Activity Relationship (SAR) Considerations

While specific SAR data for this compound is not available, general principles can be inferred from related compound classes.

-

Nitro Group Position: The position of the nitro group is critical for bioreductive activation. The ortho position to the hydrazine moiety may influence the electronic properties and reduction potential.

-

Trifluoromethyl Group: This group generally enhances lipophilicity and metabolic stability. Its position at the 4-position may influence binding to target enzymes or receptors.

-

N-Methyl Group: The methyl group on the hydrazine can affect the compound's conformation and steric interactions with biological targets. It may also influence its metabolic fate.

Conclusion and Future Directions

This compound represents a molecule with significant untapped potential in medicinal chemistry. Its structural features strongly suggest promising anticancer and antimicrobial activities. This technical guide provides a foundational framework for researchers to synthesize, characterize, and evaluate this compound. Future research should focus on obtaining empirical data to validate these hypotheses, including the determination of IC₅₀ and MIC values against a broad panel of cancer cell lines and microbial strains. Further studies into its mechanism of action, particularly its potential as a hypoxia-activated prodrug, and its pharmacokinetic profile will be crucial for its development as a potential therapeutic agent. The detailed protocols and conceptual frameworks presented herein are intended to serve as a catalyst for such investigations.

References

- 1. This compound | 120940-43-4 | Benchchem [benchchem.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]

reactivity of the nitro group in "1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine"

An In-depth Technical Guide to the Reactivity of the Nitro Group in 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted hydrazine derivative with the molecular formula C₈H₈F₃N₃O₂ and a molecular weight of 235.16 g/mol .[1][2] Its structure is characterized by a phenyl ring functionalized with a nitro group (-NO₂) at the 2-position, a potent electron-withdrawing trifluoromethyl group (-CF₃) at the 4-position, and a methylhydrazine moiety at the 1-position.[1] The strategic placement of these functional groups dictates the compound's electronic properties and chemical behavior, making it a valuable intermediate in organic synthesis.[1]

This technical guide provides a comprehensive analysis of the reactivity of the nitro group within this molecule. The strong electron-withdrawing nature of both the nitro and trifluoromethyl substituents creates a highly electron-deficient aromatic system, which profoundly influences the reaction pathways of the nitro group itself. The primary reactivities discussed herein are the reduction of the nitro group to an amine and the role of the nitro group in activating the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions.

Electronic Effects and General Reactivity

The chemical reactivity of the nitro group in this compound is predominantly governed by the electronic landscape of the aromatic ring.

-

Electron-Withdrawing Effects : The nitro group is one of the strongest electron-withdrawing groups, reducing electron density on the attached scaffold through both inductive and resonance effects.[3] This effect is significantly amplified by the presence of the trifluoromethyl group at the para-position, which is also a powerful electron-withdrawing substituent.[1]

-

Enhanced Electrophilicity : The synergistic electron withdrawal by the -NO₂ and -CF₃ groups renders the phenyl ring highly electrophilic.[1] This increased electrophilicity is a key factor in the compound's utility in nucleophilic substitution reactions and facilitates the reduction of the nitro group.[1][3]

-

Reactivity Profile : Consequently, the two most significant reactions concerning the nitro group are its reduction to the corresponding aniline derivative and its role as a powerful activating group for nucleophilic aromatic substitution, where it may also potentially serve as a leaving group.

Key Reactions of the Nitro Group

Reduction of the Nitro Group to an Amino Group

The transformation of an aromatic nitro group into an amino group is a fundamental and versatile reaction in organic synthesis. This reduction proceeds through a six-electron transfer, typically involving nitroso and hydroxylamine intermediates.[4]

Caption: Stepwise reduction of an aromatic nitro group.

Common and effective methods for this transformation are detailed below.

Table 1: Summary of Nitro Group Reduction Methodologies

| Method | Reagents and Conditions | Typical Products | Key Advantages |

| Catalytic Hydrogenation | H₂ gas, Metal Catalyst (e.g., Ni, Pt, Pd/C), Solvent (e.g., Ethanol, Ethyl Acetate) | Aromatic Amine | High yields, clean reaction, avoids harsh acidic conditions.[5] |

| Metal-Acid Reduction | Metal (e.g., Sn, Fe, Zn), Strong Acid (e.g., HCl) | Aromatic Amine | Cost-effective, robust, widely used historically. |

| Hydrazine Reduction | Hydrazine Hydrate (N₂H₄·H₂O), Catalyst (e.g., Raney Ni, Pd/C) | Aromatic Amine | Effective for selective reductions, avoids strong acids.[1] |

| Stannous Chloride Reduction | Stannous Chloride (SnCl₂), Solvent (e.g., Ethanol, Ethyl Acetate) | Aromatic Amine | Milder conditions, good for substrates with acid-sensitive groups.[1] |

Nucleophilic Aromatic Substitution (SNAr)

The presence of strong electron-withdrawing groups ortho and para to a potential leaving group makes the aromatic ring highly susceptible to nucleophilic attack.[6] In this compound, the nitro group itself can, under certain conditions, act as a leaving group or, more commonly, activate other positions on the ring for substitution if a suitable leaving group were present. The generally accepted mechanism proceeds through a two-step addition-elimination pathway involving a stabilized Meisenheimer intermediate.[6]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

While the hydrazine moiety is not a typical leaving group, the high electrophilicity of the ring suggests that reactions with potent nucleophiles could potentially lead to substitution products.[1]

Table 2: Potential Nucleophiles for SNAr Reactions on Activated Nitroarenes

| Nucleophile Class | Example | Expected Product Type |

| Alkoxides | Sodium Methoxide (NaOCH₃) | Aryl Ether |

| Amines | Piperidine, Aniline | N-Aryl Amine |

| Thiolates | Sodium Thiophenoxide (NaSPh) | Aryl Thioether |

| Halides | Fluoride (e.g., KF) | Fluoroarene |

Detailed Experimental Protocols

Protocol 1: Reduction of the Nitro Group using Hydrazine Hydrate

This protocol is adapted from general procedures for the reduction of activated nitroarenes.[1]

-

Materials:

-

This compound (1.0 eq)

-

Hydrazine hydrate (5.0 eq)

-

Palladium on carbon (10% Pd/C, 0.1 eq)

-

Ethanol (as solvent)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve the starting material in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Carefully add 10% Pd/C to the solution.

-

Heat the mixture to reflux.

-

Add hydrazine hydrate dropwise to the refluxing mixture over 30 minutes.

-

After the addition is complete, continue to reflux for 2-4 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the product by column chromatography on silica gel.

-

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution

This protocol provides a general framework for reacting an activated aryl system with a nucleophile.[7]

-

Materials:

-

This compound (1.0 eq)

-

Nucleophile (e.g., Aniline, 1.2 eq)

-

Base (e.g., Potassium Carbonate, K₂CO₃, 2.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a stirred solution of the starting material in anhydrous DMF, add the selected nucleophile and potassium carbonate.

-

Heat the reaction mixture to 60-100 °C under a nitrogen atmosphere.

-

Monitor the reaction by TLC. The reaction time can vary from 4 to 24 hours.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous mixture with diethyl ether (3x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting residue via column chromatography to isolate the desired product.

-

Quantitative Data and Physical Properties

The following table summarizes known quantitative data for the title compound.

Table 3: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 120940-43-4 | [1][2][8] |

| Molecular Formula | C₈H₈F₃N₃O₂ | [1][2] |

| Molecular Weight | 235.16 g/mol | [1][2] |

| Appearance | Crystalline solid | [1] |

| Melting Point | 64–67 °C | [1] |

| Purity (Commercial) | >97% | [1] |

| IR Absorption (-NO₂) | ~1550 cm⁻¹ and ~1375 cm⁻¹ (typical for aromatic nitro compounds) | [9] |

Conclusion

The reactivity of the nitro group in this compound is fundamentally shaped by the powerful electron-withdrawing environment of the phenyl ring. This electronic deficiency makes the nitro group highly amenable to reduction into an amino group using a variety of standard methodologies, including catalytic hydrogenation and chemical reductants. Furthermore, the entire aromatic system is activated towards nucleophilic aromatic substitution, creating opportunities for further functionalization. This dual reactivity makes the title compound a versatile intermediate for the synthesis of complex aniline derivatives and other highly substituted aromatic structures relevant to pharmaceutical and materials science research.

References

- 1. This compound | 120940-43-4 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. 120940-43-4|this compound|BLD Pharm [bldpharm.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide: The Core Role of the Trifluoromethyl Group in 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance therapeutic efficacy. The trifluoromethyl (-CF3) group, in particular, stands out for its profound impact on a molecule's physicochemical and pharmacokinetic profile. This technical guide delves into the specific role of the trifluoromethyl group in the context of 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine . The presence of this group, in conjunction with a nitro group on the phenyl ring, creates a unique electronic and steric environment that dictates the molecule's stability, reactivity, and potential biological interactions. This document provides a detailed analysis of these effects, supported by quantitative data, experimental methodologies, and illustrative diagrams to offer a comprehensive resource for researchers in drug discovery and development.

The Multifaceted Influence of the Trifluoromethyl Group

The trifluoromethyl group imparts a range of beneficial properties to a parent molecule, which are critical for its potential as a pharmaceutical agent or a research chemical.[1][2] These properties stem from the unique characteristics of the fluorine atom, namely its high electronegativity, and the strength of the carbon-fluorine bond.

Enhanced Metabolic Stability

A primary driver for incorporating a -CF3 group is to improve a molecule's metabolic stability.[1] The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485.3 kJ/mol, compared to 414.2 kJ/mol for a carbon-hydrogen (C-H) bond.[3][4] This high bond energy makes the trifluoromethyl group exceptionally resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[5] By replacing a metabolically susceptible group (like a methyl group) with a -CF3 group, chemists can effectively block common metabolic pathways, such as oxidation.[5] This "metabolic switching" leads to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[5] In the case of this compound, the -CF3 group protects the phenyl ring from hydroxylation, a common metabolic fate.

Modulation of Lipophilicity

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a critical parameter that influences a drug's absorption, distribution, membrane permeability, and binding to biological targets.[1][2] The trifluoromethyl group is a lipophilic substituent, with a Hansch π value of +0.88, meaning it generally increases the lipophilicity of a molecule.[3][4] This enhanced lipophilicity can improve a compound's ability to cross cellular membranes, which is crucial for reaching intracellular targets.[1][2][3] In this compound, the -CF3 group contributes to its overall lipophilic character, which can facilitate its transport and interaction with molecular targets within a biological system.[6]

Potent Electronic Effects

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in medicinal chemistry.[7] This is due to the strong inductive effect of the three highly electronegative fluorine atoms.[7] In this compound, the phenyl ring is substituted with two strong electron-withdrawing groups: the nitro group (-NO2) at the 2-position and the trifluoromethyl group (-CF3) at the 4-position. This substitution pattern significantly reduces the electron density of the aromatic ring, enhancing the compound's electrophilicity.[6] This electronic modulation can profoundly influence the molecule's reactivity and its ability to interact with biological targets, often leading to increased binding affinity and potency through favorable electrostatic interactions.[1]

Quantitative Data Summary

To better understand the impact of trifluoromethyl substitution, the following table compares its key physicochemical properties to those of a methyl group, a common hydrocarbon counterpart.

| Property | Trifluoromethyl (-CF3) Group | Methyl (-CH3) Group | Impact on Molecular Properties |

| Hansch Lipophilicity Parameter (π) | +0.88[3][4] | +0.56 | Increases lipophilicity, affecting solubility and membrane permeability. |

| van der Waals Radius | ~2.7 Å (group) | ~2.0 Å (group) | Larger steric bulk can improve binding selectivity. |

| Electronegativity (Pauling Scale) | 3.98 (Fluorine) | 2.20 (Hydrogen) | Strong electron-withdrawing nature alters molecular electronics.[3] |

| Bond Dissociation Energy (C-X) | ~485 kJ/mol (C-F)[3][4] | ~414 kJ/mol (C-H)[3][4] | Confers high metabolic stability by resisting enzymatic cleavage.[1][5] |

Key Experimental Protocol: In Vitro Microsomal Stability Assay

To empirically determine the metabolic stability conferred by the trifluoromethyl group, an in vitro microsomal stability assay is a standard method. This assay measures the rate at which a compound is metabolized by liver microsomes, which contain a high concentration of CYP enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound (e.g., this compound).

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Liver microsomes (e.g., human, rat)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Ice-cold stopping solution (e.g., acetonitrile with an internal standard)

-

96-well plates

-

Incubator (37°C)

-

LC-MS/MS system for analysis

Methodology:

-

Preparation: Prepare working solutions of the test compound in phosphate buffer. Also, prepare the NADPH regenerating system solution in the same buffer.[5]

-

Incubation Setup: Add the liver microsome solution to the wells of a 96-well plate. Add the test compound working solution to the wells and pre-incubate the plate at 37°C for approximately 5-10 minutes.[5]

-

Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to the wells. The 0-minute time point is collected immediately by adding the stopping solution to designated wells before adding the NADPH solution.[5]

-

Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding an equal volume of the ice-cold stopping solution.[5]

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

-

Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

-

Data Calculation: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). The half-life is calculated as t½ = 0.693/k. Intrinsic clearance (CLint) is then calculated based on the half-life and the protein concentration in the assay.

Visualizations: Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and processes discussed.

Caption: Logical flow of -CF3 properties to their functional roles.

Caption: Workflow for an in vitro microsomal stability assay.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | 120940-43-4 | Benchchem [benchchem.com]

- 7. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

commercial suppliers of "1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine"

An In-depth Technical Guide to 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine for Researchers and Drug Development Professionals

Introduction

This compound is a substituted hydrazine derivative with the chemical formula C₈H₈F₃N₃O₂.[1][2][3] This compound, also known as N-Methyl-N-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine, has garnered interest in the scientific community for its potential applications in medicinal chemistry and material science.[1] Its structure is characterized by a phenyl ring substituted with a nitro group (-NO₂) and a trifluoromethyl group (-CF₃), along with a methyl-substituted hydrazine moiety.[1] These functional groups are known to influence the pharmacokinetic and pharmacodynamic properties of molecules, making this compound a valuable building block for drug discovery and development, particularly in the areas of infectious diseases and oncology.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and commercial availability.

Chemical and Physical Properties

The key physical and chemical properties of this compound are summarized below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 120940-43-4 | [1][2][4] |

| Molecular Formula | C₈H₈F₃N₃O₂ | [1][2][3] |

| Molecular Weight | 235.16 g/mol | [1][2][3] |

| IUPAC Name | 1-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine | [1] |

| Synonyms | N-Methyl-N-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine | [1][2][3] |

| Appearance | Orange solid | [2] |

| Melting Point | 64°C to 67°C | [1][2] |

| Boiling Point | 68°C to 70°C | [1][2] |

| Density | 1.47 g/cm³ (Predicted) | [1][2] |

| Storage Temperature | 2-8°C | [2] |

Potential Applications in Research and Development

The unique structural characteristics of this compound make it a compound of interest for various applications:

-

Pharmaceutical Development : The presence of both a nitro group and a trifluoromethyl group makes this molecule a candidate for medicinal chemistry research.[1] These groups can modulate a compound's metabolic stability, lipophilicity, and binding interactions with biological targets.[1] Consequently, it has been investigated for its potential use in novel drug formulations.[1]

-

Oncology and Infectious Diseases : Research has pointed towards its potential utility in the development of treatments for cancer and infectious diseases.[1]

-

Material Science : The hydrazine moiety in the compound allows it to be used in the synthesis of more complex molecules and materials.[1]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the alkylation of a corresponding phenylhydrazine derivative.[1] A general, representative protocol for the synthesis of substituted phenylhydrazines involves the diazotization of an aniline precursor followed by reduction.

General Experimental Protocol for Phenylhydrazine Synthesis

The following is a generalized procedure based on established methods for creating phenylhydrazine derivatives.[5]

-

Diazotization : An appropriate aniline precursor, in this case, 2-nitro-4-(trifluoromethyl)aniline, is dissolved in an acidic solution (e.g., hydrochloric acid in acetic acid). The mixture is cooled to 0°C.[5] A solution of sodium nitrite (NaNO₂) in water is then added dropwise to form the corresponding diazonium salt. The reaction is stirred at 0°C for approximately 30 minutes.[5]

-

Reduction : A pre-cooled solution of a reducing agent, such as tin(II) chloride dihydrate in concentrated hydrochloric acid, is added dropwise to the diazonium salt solution at 0°C.[5] This reduces the diazonium salt to the phenylhydrazine hydrochloride. The reaction mixture is stirred for about an hour at this temperature.[5]

-

Isolation : The resulting precipitate, the hydrochloride salt of the phenylhydrazine, is collected by filtration.[5]

-

Methylation (Alkylation) : The synthesized (2-nitro-4-(trifluoromethyl)phenyl)hydrazine would then undergo a subsequent alkylation step to introduce the methyl group onto the hydrazine nitrogen, yielding the final product. This is typically performed under acidic conditions.[1]

Synthesis Workflow Diagram

Caption: General synthesis pathway for this compound.

Chemical Reactivity and Pathways

The functional groups on this compound dictate its chemical reactivity.

-

Reduction of the Nitro Group : The nitro group can be reduced to an amino group using common reducing agents, providing a pathway to synthesize a new class of derivatives.[1]

-

Nucleophilic Substitution : The hydrazine moiety can act as a nucleophile or be replaced in nucleophilic substitution reactions.[1]

-

Oxidation : The methyl group is susceptible to oxidation under specific reaction conditions.[1]

Reactivity Diagram

Caption: Key chemical reactions of this compound.

Commercial Suppliers

This compound is available from several chemical suppliers for research purposes. It is important to note that this chemical is intended for research use only and not for human or veterinary use.[1][3]

| Supplier | Website | Notes |

| Benchchem | benchchem.com | Lists the compound with CAS No. 120940-43-4.[1] |

| BLDpharm | bldpharm.com | Lists the compound with CAS No. 120940-43-4.[4] |

| ChemicalBook | chemicalbook.com | Provides properties and safety information.[2] |

| Santa Cruz Biotechnology | scbt.com | Lists the compound with CAS No. 120940-43-4.[3] |

Safety Information

According to safety information provided by suppliers, this compound is associated with the following hazards:

-

Causes skin irritation (H315)[2]

-

Causes serious eye irritation (H319)[2]

-

May cause respiratory irritation (H335)[2]

Appropriate personal protective equipment (PPE), such as gloves, eye protection, and respiratory protection, should be worn when handling this compound.[2] It should be used only in a well-ventilated area.[2]

References

- 1. This compound | 120940-43-4 | Benchchem [benchchem.com]

- 2. 1-METHYL-1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE price,buy 1-METHYL-1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE - chemicalbook [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 120940-43-4|this compound|BLD Pharm [bldpharm.com]

- 5. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Indoles Using 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted indoles are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The incorporation of a trifluoromethyl group is a widely recognized strategy in drug design to enhance metabolic stability, lipophilicity, and bioavailability.[1][2] This document provides detailed application notes and protocols for the synthesis of substituted indoles utilizing 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine as a key starting material. The primary synthetic route described is the Fischer indole synthesis, a robust and versatile method for constructing the indole nucleus.[3][4][5] The resulting 7-nitro-5-(trifluoromethyl)-substituted indoles are of particular interest in drug discovery, with potential applications in oncology due to their ability to induce apoptosis and target key cellular pathways.[1][6][7]

Reaction Overview: The Fischer Indole Synthesis

The Fischer indole synthesis is a classic acid-catalyzed reaction that transforms a phenylhydrazine and an aldehyde or ketone into an indole.[4] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[8][8]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the aromatic indole ring.[4][9]

General Reaction Scheme:

Caption: Mechanism of the Fischer Indole Synthesis.

Experimental Workflow

Caption: Experimental workflow for indole synthesis.

Potential Signaling Pathway in Cancer

Substituted indoles are known to exert anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death). [1]A simplified representation of a potential signaling pathway is shown below.

References

- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the impact of trifluoromethyl (-CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. The eco-friendly electrosynthesis of trifluoromethylated spirocyclic indolines and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]